4-iodo-1-methyl-5-nitro-1H-pyrazole
Overview
Description
4-iodo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique combination of iodine, methyl, and nitro functional groups, which confer distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as imidazole derivatives, have a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that similar compounds interact with their targets to induce a variety of biological effects .
Biochemical Pathways
Similar compounds are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-5-nitro-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Cyclization: Cyclization reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-azido-1-methyl-5-nitro-1H-pyrazole or 4-thiocyanato-1-methyl-5-nitro-1H-pyrazole can be formed.
Reduction Products: Reduction of the nitro group yields 4-iodo-1-methyl-5-amino-1H-pyrazole.
Cyclization Products: Cyclization can lead to the formation of fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-iodo-1-methyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.
4-iodo-5-nitro-1H-pyrazole: Lacks the methyl group, which can influence its physical and chemical properties.
1-methyl-5-nitro-1H-pyrazole: Lacks the iodine atom, affecting its potential for halogen bonding and substitution reactions.
Uniqueness
4-iodo-1-methyl-5-nitro-1H-pyrazole is unique due to the presence of all three functional groups (iodine, methyl, and nitro), which confer a distinct combination of reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of new pharmaceuticals and materials.
Properties
IUPAC Name |
4-iodo-1-methyl-5-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSVMYLCZDMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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